N-(2-Morpholinoethyl)nicotinamide

Übersicht

Beschreibung

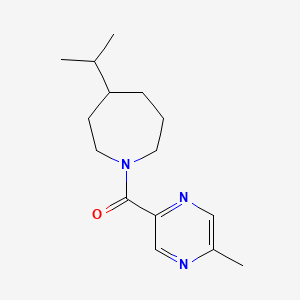

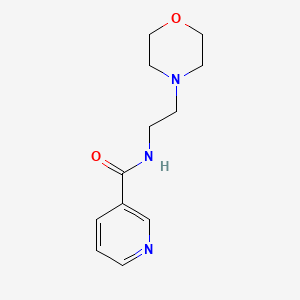

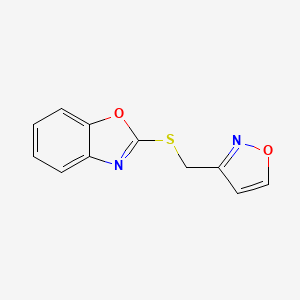

N-(2-Morpholinoethyl)nicotinamide is a chemical compound with the linear formula C12H17O2N3Cl2 . It is a derivative of nicotinamide, which is a form of vitamin B3 . It contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyridine .

Synthesis Analysis

A series of N-(2-morpholinoethyl)nicotinamide and N-(3-morpholinopropyl)nicotinamide derivatives have been designed, synthesized, and evaluated in vitro for their monoamine oxidase (MAO) A and B inhibitory activity and selectivity .Molecular Structure Analysis

The molecular structure of N-(2-Morpholinoethyl)nicotinamide consists of 34 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . It also contains 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyridine .Chemical Reactions Analysis

N-(2-Morpholinoethyl)nicotinamide and its derivatives have been found to inhibit monoamine oxidase (MAO) A and B. Most of these synthesized compounds proved to be potent, and selective inhibitors of MAO-A rather than of MAO-B .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibitors : A series of N-(2-morpholinoethyl)nicotinamide derivatives were synthesized and evaluated for their inhibitory activity and selectivity against monoamine oxidase (MAO) A and B. These compounds displayed potent MAO-A inhibitory properties, with 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide showing the highest potency and selectivity (Shi et al., 2010).

Corrosion Inhibition : N-(morpholinomethyl) nicotinamide, a Mannich base of nicotinamide, exhibited high corrosion inhibition efficiency on brass in acidic conditions. This efficiency is attributed to parameters like free energy, entropy, enthalpy, and was observed through techniques like weight loss and electrochemical methods (Zulfareen et al., 2017).

Stem Cell Applications : Nicotinamide, an amide form of vitamin B3, impacts cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, thus affecting embryonic stem cell pluripotency and differentiation (Meng et al., 2018).

Neuroprotection in Glaucoma : Nicotinamide provides neuroprotection in glaucoma by safeguarding against mitochondrial and metabolic dysfunction. This includes protecting retinal ganglion cells in rodent models of ocular hypertensive, axon degenerative, and mitochondrial degenerative insults (Tribble et al., 2021).

Dermatological Applications : Nicotinamide (niacinamide) is used in dermatology for various applications, including nonmelanoma cancer prophylaxis, blistering disorders, acne vulgaris, and cosmetic indications. It functions as a precursor of coenzymes essential for numerous body reactions (Forbat et al., 2017).

Metabolic Effects in Cancer Cells : The metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells were studied using a global mass spectrometry-based metabolomic approach. This approach highlighted alterations in amino acids metabolism, the citric acid cycle (TCA), and the pentose phosphate pathway, suggesting nicotinamide's role in cellular metabolism (Tolstikov et al., 2014).

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(11-2-1-3-13-10-11)14-4-5-15-6-8-17-9-7-15/h1-3,10H,4-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNDORAWCIEWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Morpholinoethyl)nicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)

![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)